4-(3-(Methylamino)propyl)phenol

Beschreibung

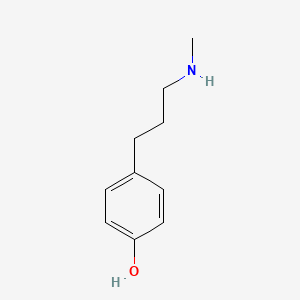

4-(3-(Methylamino)propyl)phenol is a phenolic compound featuring a methylamino-substituted propyl chain attached to the para position of a phenol ring.

Eigenschaften

IUPAC Name |

4-[3-(methylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUFUBVFUFUXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338154 | |

| Record name | 4-(3-(Methylamino)propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32180-92-0 | |

| Record name | 4-(3-(Methylamino)propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It’s structurally similar to 4-hydroxy-3-methoxymethamphetamine (hmma), an active metabolite of 3,4-methylenedioxymethamphetamine (mdma), which is a more potent stimulant than mdma. Therefore, it’s plausible that 4-(3-(Methylamino)propyl)phenol may interact with similar targets as HMMA, such as monoamine transporters or receptors.

Mode of Action

HMMA is known to be a slightly more potent stimulant than MDMA, suggesting that this compound may also exhibit stimulant properties.

Biochemical Pathways

Phenolic compounds, to which this compound belongs, are known to play significant roles in various biochemical pathways. They are involved in the biosynthesis of phenylpropanoids and benzoic acids, and they exert metabolic actions in plants.

Result of Action

HMMA is known to be a slightly more potent stimulant than MDMA, suggesting that this compound may also exhibit stimulant effects at the molecular and cellular levels.

Biologische Aktivität

4-(3-(Methylamino)propyl)phenol, a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is characterized by its phenolic structure, which is known to interact with various biological systems. The compound's molecular formula is C11H17NO, and it exhibits properties that may influence cellular processes and biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound may act as a modulator of enzyme activity, influencing metabolic pathways and cellular responses. It has been shown to interact with specific enzymes that are crucial for various biochemical reactions.

- Cell Signaling : By binding to receptors or other signaling molecules, this compound can alter cell signaling pathways. This can lead to changes in gene expression and cellular metabolism, potentially affecting cell growth and differentiation .

- Antioxidant Activity : Like many phenolic compounds, it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is vital for protecting cells from damage and could have implications for neurodegenerative diseases and cancer .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activities against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested. Studies have demonstrated that phenolic compounds generally exhibit a broad spectrum of antimicrobial activity due to their ability to disrupt microbial cell membranes .

Anticancer Potential

Several studies have investigated the anticancer properties of phenolic compounds, including this compound. In vitro experiments have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The mechanism involves the activation of specific apoptotic pathways and modulation of cell cycle regulators.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various phenolic compounds, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, highlighting its potential use in developing new antimicrobial agents.

- Anticancer Research : In a laboratory setting, researchers tested the effects of this compound on human breast cancer cell lines. The results showed that the compound significantly reduced cell viability and induced apoptotic markers, suggesting its role as a potential anticancer drug .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenol Ring

- 4-[3-(4-Aminophenyl)propyl]phenol (CAS 636602-00-1): Differs by replacing the methylamino group with an aminophenyl moiety.

- 4-(3-(Cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one: Contains a cyclopentyloxy-methoxyphenyl group instead of the methylamino-propyl chain. This compound (rolipram) is a phosphodiesterase inhibitor, highlighting how substituent changes shift pharmacological activity .

Variations in the Alkylamine Chain

- 3-(Methylamino)propyl derivatives in kinase inhibitors: Compounds like 19a (indolopyrazolo[3,2-b]carbazole derivative) incorporate a 3-(methylamino)propyl chain, enhancing inhibition of Pim-3 kinase. Ethylamino or aminopropyl analogs (e.g., 20a, 22a) show reduced potency, underscoring the critical role of the methyl group in binding affinity .

- 4-[3-(4-Hydroxyphenyl)propyl]phenol (CAS 2549-50-0): Replaces the methylamino group with a hydroxyphenyl moiety, reducing basicity and altering metabolic stability .

Nucleophilic Reactivity

Under acidic conditions (pH = 2.0), the amino group in 4-(3-(methylamino)propyl)phenol becomes protonated, activating the ortho position of the phenol ring for nucleophilic attack. This contrasts with 4-(methylamino)-m-(methylsulfonyl)phenol, where sulfone addition occurs preferentially at the meta position due to steric and electronic effects .

Metabolic Pathways

Comparable to verapamil metabolites (e.g., alpha-[3-([2-(3,4-dimethoxyphenyl)ethyl]methylamino)propyl]-3-methoxy-4-hydroxy-phenylacetonitrile), this compound may undergo O-demethylation or hydroxylation in the liver. However, regioselectivity differs: verapamil metabolites favor para-O-demethylation, while the target compound’s phenol group is more prone to sulfonation or glucuronidation .

Kinase Inhibition

The 3-(methylamino)propyl chain in compound 19a enhances pan-Pim kinase inhibition (IC₅₀ < 50 nM). In contrast, 4-(ethylamino)butyl analogs exhibit lower selectivity, emphasizing the optimal chain length and methyl substitution for kinase targeting .

Acetylcholinesterase Inhibition

Eugenol derivatives (e.g., 4-(2-hydroxy-3-(4-hydroxyphenoxy)propyl)-2-methoxyphenol) share structural motifs with this compound but show acetylcholinesterase inhibition (KI = 90–380 nM) due to phenolic hydroxyl groups, which are absent in the target compound .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.